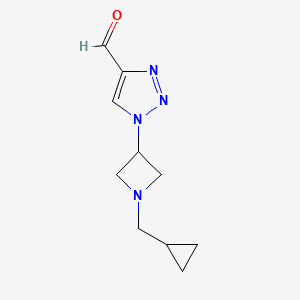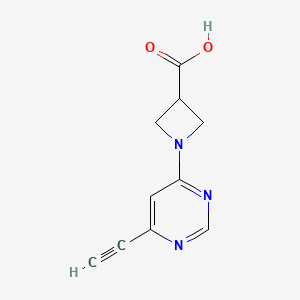
1-(1-(Cyclopropylmethyl)azetidin-3-yl)-1H-1,2,3-triazol-4-carbaldehyd
Übersicht
Beschreibung
1-(1-(cyclopropylmethyl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde (CPMATC) is an aldehyde compound with a cyclopropylmethyl group attached to a 1H-1,2,3-triazole ring. CPMATC is a versatile synthetic intermediate that has been used in a variety of chemical reactions, including cycloadditions, cyclizations, and rearrangements. It has also been used to prepare a variety of biologically active compounds, including antibiotics, antifungals, and anti-inflammatory agents. In addition, CPMATC has been used in the synthesis of novel heterocyclic compounds, such as azetidines, thiazolidines, and spirocyclic systems.
Wissenschaftliche Forschungsanwendungen
Umfassende Analyse von 1-(1-(Cyclopropylmethyl)azetidin-3-yl)-1H-1,2,3-triazol-4-carbaldehyd
Die Verbindung „this compound“ ist ein heterocyclisches Molekül, das Azetidin- und Triazolringe enthält. Diese Strukturmotive finden sich häufig in Verbindungen mit bedeutender biologischer Aktivität. Nachfolgend finden Sie eine detaillierte Analyse der potenziellen wissenschaftlichen Forschungsanwendungen dieser Verbindung, die zur Übersichtlichkeit in verschiedene Abschnitte gegliedert ist.
Arzneimittelentwicklung: Azetidin- und Triazolringe sind in der medizinischen Chemie aufgrund ihrer Präsenz in vielen biologisch aktiven Molekülen von Bedeutung. Die fragliche Verbindung könnte als Gerüst für die Entwicklung neuer Arzneimittel dienen, insbesondere als Pharmakophor in der Wirkstoffentwicklung .
Profiling der biologischen Aktivität: Die einzigartige Struktur dieser Verbindung macht sie zu einem Kandidaten für das Profiling der biologischen Aktivität. Sie könnte verwendet werden, um Wechselwirkungen mit verschiedenen Enzymen, Rezeptoren und Ionenkanälen zu untersuchen, um potenzielle therapeutische Wirkungen zu identifizieren .
Synthese von Aminosäurederivaten: Azetidinhaltige Verbindungen wurden bei der Synthese neuer Aminosäurederivate eingesetzt. Diese Verbindung könnte zur Entwicklung neuer heterocyclischer Aminosäurederivate mit möglichen Anwendungen in der Peptidsynthese verwendet werden .
Wirkmechanismus
Target of action
The compound contains an azetidine ring, which is a feature found in many pharmacologically active substances . Azetidine derivatives have been used as structural analogues for 4-aminobutanoic acid (GABA), a neurotransmitter in the central nervous system . Therefore, it’s possible that this compound might interact with GABA receptors or other targets in the nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 1-(1-(cyclopropylmethyl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde in laboratory experiments is its versatility. 1-(1-(cyclopropylmethyl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde can be used in a variety of chemical reactions, including cycloadditions, cyclizations, and rearrangements. In addition, 1-(1-(cyclopropylmethyl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde can be used to synthesize a variety of biologically active compounds, including antibiotics, antifungals, and anti-inflammatory agents. The main limitation of using 1-(1-(cyclopropylmethyl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde in laboratory experiments is the difficulty in purifying the product. 1-(1-(cyclopropylmethyl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is typically purified by recrystallization, which can be time-consuming and difficult to perform.
Zukünftige Richtungen
There are several potential future directions for 1-(1-(cyclopropylmethyl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde-related research. These include the development of new synthetic methods for the preparation of 1-(1-(cyclopropylmethyl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde and its derivatives, the exploration of its biological activity, and the development of new applications for 1-(1-(cyclopropylmethyl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde-based compounds. In addition, further research into the mechanism of action of 1-(1-(cyclopropylmethyl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde could provide insight into its reactivity and its potential biological activity. Finally, further research into the potential applications of 1-(1-(cyclopropylmethyl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde-based compounds, such as metal-organic frameworks, could lead to new and improved drug delivery systems.
Eigenschaften
IUPAC Name |
1-[1-(cyclopropylmethyl)azetidin-3-yl]triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O/c15-7-9-4-14(12-11-9)10-5-13(6-10)3-8-1-2-8/h4,7-8,10H,1-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUSVXOPGIJHMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CC(C2)N3C=C(N=N3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![trans-2-[(2,3-Difluorophenyl)amino]cyclobutan-1-ol](/img/structure/B1492447.png)
![trans-2-[(2H-1,3-benzodioxol-5-yl)amino]cyclobutan-1-ol](/img/structure/B1492448.png)

![1-{[(1-Hydroxycyclopentyl)methyl]sulfanyl}ethan-1-one](/img/structure/B1492450.png)
amine](/img/structure/B1492451.png)
![1-{[4-(Dimethylamino)piperidin-1-yl]methyl}cyclobutan-1-ol](/img/structure/B1492452.png)


![[(1-Fluorocyclopentyl)methyl][2-(4-fluorophenyl)ethyl]amine](/img/structure/B1492460.png)


![1-{[(2-Aminoethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1492465.png)
![3-{[6-(Difluoromethyl)pyrimidin-4-yl]amino}propanoic acid](/img/structure/B1492469.png)
